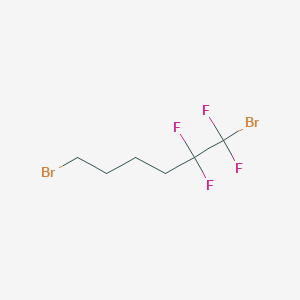
1,6-Dibromo-1,1,2,2-tetrafluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromo-1,1,2,2-tetrafluorohexane is a useful research compound. Its molecular formula is C6H8Br2F4 and its molecular weight is 315.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fire Suppression Systems
One of the primary applications of 1,6-Dibromo-1,1,2,2-tetrafluorohexane is in fire suppression systems. Its halogenated nature allows it to act effectively as a fire retardant. The compound is often used in gaseous fire suppression agents due to its ability to interrupt combustion processes without leaving residue.
Case Study : A study conducted on various halogenated compounds for fire suppression revealed that this compound exhibited superior performance in terms of extinguishing time and effectiveness compared to non-halogenated alternatives .
In organic chemistry, this compound serves as an intermediate in the synthesis of various fluorinated compounds. Its bromine atoms can be substituted or eliminated to create a range of derivatives useful in pharmaceuticals and agrochemicals.
Case Study : Research on fluorinated pharmaceuticals has demonstrated that compounds derived from this compound exhibit enhanced biological activity due to their fluorine content .
Environmental Monitoring
Due to its persistence and potential environmental impact, this compound is also studied for its role in environmental monitoring. It can be detected in trace amounts in soil and water samples.
Data Table: Environmental Impact
| Parameter | Value |
|---|---|
| Ozone Depletion Potential | High |
| Bioaccumulation Factor | Moderate |
| Regulatory Status | Prohibited under Montreal Protocol |
Regulatory Considerations
The use of this compound is subject to strict regulations due to its environmental impact. The Montreal Protocol mandates the reduction of substances with high ozone-depleting potential (ODP), which includes this compound.
Eigenschaften
CAS-Nummer |
18599-21-8 |
|---|---|
Molekularformel |
C6H8Br2F4 |
Molekulargewicht |
315.93 g/mol |
IUPAC-Name |
1,6-dibromo-1,1,2,2-tetrafluorohexane |
InChI |
InChI=1S/C6H8Br2F4/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2 |
InChI-Schlüssel |
MSCYBLFBOITJFS-UHFFFAOYSA-N |
SMILES |
C(CCBr)CC(C(F)(F)Br)(F)F |
Kanonische SMILES |
C(CCBr)CC(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















